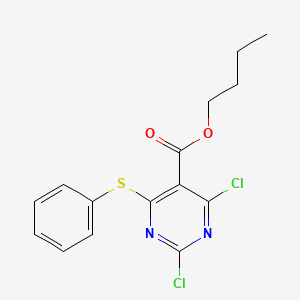
Butyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate typically involves the reaction of 2,4-dichloro-6-(phenylthio)pyrimidine with butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Butyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced forms of the pyrimidine derivative with modified functional groups.
科学研究应用
Butyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
作用机制
The mechanism of action of Butyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its anticancer or antimicrobial effects.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-6-(methylthio)pyrimidine-5-carboxylate
- 2,4-Dichloro-6-(ethylthio)pyrimidine-5-carboxylate
- 2,4-Dichloro-6-(phenylthio)pyrimidine-5-carboxylate
Uniqueness
Butyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate is unique due to the presence of the butyl ester group, which can influence its solubility, reactivity, and biological activity. The butyl group may enhance the compound’s ability to interact with lipid membranes, potentially improving its bioavailability and efficacy in biological systems.
属性
CAS 编号 |
87847-39-0 |
|---|---|
分子式 |
C15H14Cl2N2O2S |
分子量 |
357.3 g/mol |
IUPAC 名称 |
butyl 2,4-dichloro-6-phenylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-2-3-9-21-14(20)11-12(16)18-15(17)19-13(11)22-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
InChI 键 |
PLNWKYFAJFVFAO-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=C(N=C(N=C1Cl)Cl)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
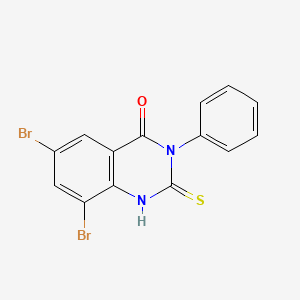
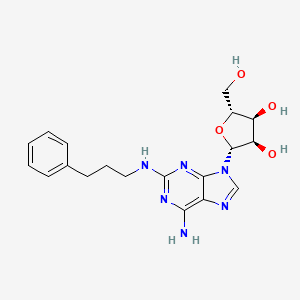

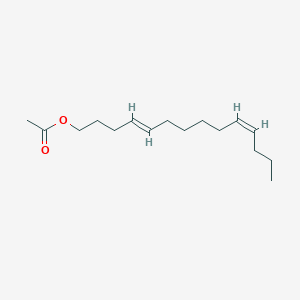
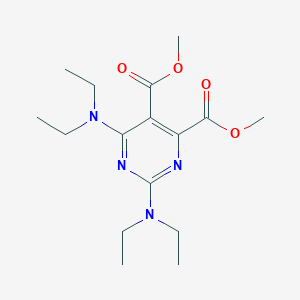


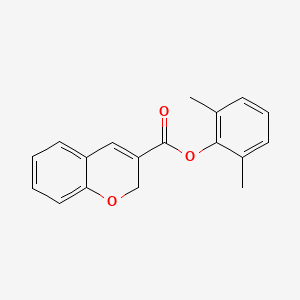
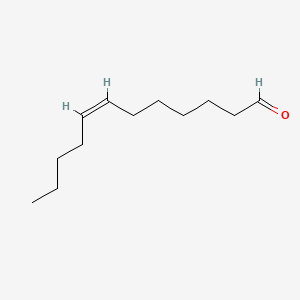
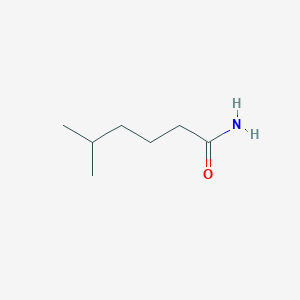

![N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922254.png)

